N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
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Overview
Description
N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C21H18N6O3S2 and its molecular weight is 466.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds with structural features similar to the specified compound, such as benzothiazoles, pyrimidines, and benzamides, are often synthesized for their potential biological activities. For example, research on benzothiazole derivatives has shown their utility in developing anti-inflammatory and analgesic agents, highlighting the significance of such structures in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This suggests that the compound could be explored for similar pharmacological properties.
Heterocyclic Compound Synthesis
The incorporation of thiazole and pyrimidine rings into compounds is a common strategy in the synthesis of heterocyclic compounds, which are crucial in drug development due to their diverse biological activities. Studies have demonstrated methods for synthesizing heterocycles containing these motifs, offering pathways that might be applicable to the synthesis of N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide (Vasylyev et al., 1999).
Chemotherapeutic Research
The structural complexity of the compound suggests potential for chemotherapeutic research. Compounds featuring similar structural elements have been synthesized and evaluated for their anticancer activities, indicating the possible application of this compound in this area. For instance, certain benzothiazole derivatives have been found to possess promising antibacterial and anticancer properties, suggesting a potential route for the development of new therapeutic agents (Palkar et al., 2017).
Mechanism of Action
Target of Action
The primary targets of N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
This compound interacts with its targets by inhibiting the activity of the COX-1 and COX-2 enzymes . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX-1 and COX-2 enzymes, the compound reduces the production of these inflammatory mediators, thereby alleviating inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins, leading to a decrease in inflammation . This can result in relief from symptoms associated with conditions like arthritis and other inflammatory diseases .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-amino-2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S2/c1-11-7-8-13-14(9-11)32-21(23-13)24-15(28)10-31-20-26-17(22)16(19(30)27-20)25-18(29)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,25,29)(H,23,24,28)(H3,22,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZCHWJNFHWMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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